25,26-Dihydroxy Vitamin D3-d3

Descripción

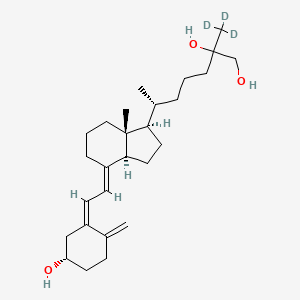

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H44O3 |

|---|---|

Peso molecular |

419.7 g/mol |

Nombre IUPAC |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-(trideuteriomethyl)heptane-1,2-diol |

InChI |

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1/i3D3 |

Clave InChI |

QOWCBCXATJITSI-VROSBJPWSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(CO)O |

SMILES canónico |

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origen del producto |

United States |

Chemical Synthesis and Characterization of 25,26 Dihydroxy Vitamin D3 D3

Strategies for Deuterium (B1214612) Incorporation into Vitamin D Analogs

The introduction of deuterium into the vitamin D molecule requires strategic synthetic planning to ensure high isotopic purity and stereochemical control. Convergent synthesis is a widely adopted strategy, allowing for the separate construction of the A-ring and the CD-ring with its side chain, which are later coupled to form the complete vitamin D structure. researchgate.net This approach is particularly advantageous for incorporating isotopic labels at specific positions.

Stereoselective Synthesis Approaches for 25,26-Dihydroxy Vitamin D3-d3

A stereoselective synthesis of 25,26-dihydroxyvitamin D3 has been achieved through a convergent approach. researchgate.netnih.gov This methodology involves the independent synthesis of the A-ring and the CD-ring fragment. The A-ring can be constructed from commercially available starting materials like ergocalciferol, while the CD-fragment is often derived from the Inhoffen-Lythgoe diol. researchgate.netnih.gov

The key steps in a plausible stereoselective synthesis of the deuterated analog would involve:

A-Ring Synthesis: Preparation of a suitable A-ring synthon, often in the form of a phosphine oxide or an enol-triflate. nih.govnih.gov

CD-Ring and Side-Chain Construction: Synthesis of the CD-ring portion with a precursor to the dihydroxylated side chain. The stereochemistry at the C-25 position is a critical aspect of this synthesis. nih.gov

Coupling Reaction: The assembly of the triene system is typically achieved through a Wittig-Horner or a palladium(0)-catalyzed coupling reaction between the A-ring and CD-ring fragments. nih.govnih.gov

Deuterium Incorporation: The deuterium atoms are strategically introduced during the synthesis of the side chain, as detailed in the following section.

This convergent strategy allows for flexibility and control over the stereochemistry of the final product, which is essential for its biological relevance and utility as a standard. nih.gov

Methodologies for Deuteration at Specific Carbon Positions

The introduction of a d3-label into the 25,26-dihydroxy vitamin D3 molecule is most effectively achieved during the synthesis of the side chain. A common and efficient method for introducing deuterium at the terminal carbons of the vitamin D side chain involves the use of a deuterated Grignard reagent. researchgate.net

For the synthesis of this compound, a synthetic route could be designed where a precursor molecule containing a ketone or ester at the C-25 position is reacted with a deuterated methyl Grignard reagent (CD3MgBr). researchgate.net This reaction would introduce a trideuterated methyl group at C-26 or C-27, followed by subsequent chemical modifications to install the hydroxyl groups at C-25 and C-26.

Another approach involves the H/D exchange at specific positions. For instance, deuterium atoms can be introduced by the H/D exchange at the α-position of an alcohol. researchgate.net While this method is effective, its application for generating a specific d3-label at the C-26 position would depend on the availability of a suitable precursor with a functional group that facilitates such an exchange.

Purification and Isolation Protocols for High-Purity Labeled Compounds

The purification of isotopically labeled vitamin D analogs is a critical step to ensure their suitability as analytical standards. The crude product from the synthesis typically contains a mixture of isomers, unreacted starting materials, and by-products. A multi-step purification protocol is therefore essential.

Initial purification often involves column chromatography on silica gel or Sephadex LH-20. nih.gov This is followed by high-performance liquid chromatography (HPLC), which is a powerful technique for separating closely related vitamin D metabolites. nih.govresearchgate.net Both straight-phase and reversed-phase HPLC can be employed to achieve high purity. acs.org For instance, a Zorbax-Sil column has been successfully used for the separation of vitamin D lactone isomers. nih.gov

The following table summarizes common chromatographic techniques used in the purification of vitamin D analogs:

| Chromatographic Technique | Stationary Phase | Purpose |

| Column Chromatography | Silica Gel | Initial purification to remove major impurities. |

| Column Chromatography | Sephadex LH-20 | Separation of different vitamin D metabolites. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Zorbax-Sil (Straight-Phase) | High-resolution separation of isomers. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Isotopic Purity Assessment

Once purified, the structure and isotopic purity of this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Ultraviolet (UV) Absorption Spectrophotometry: Vitamin D and its analogs exhibit a characteristic UV absorption spectrum due to their conjugated triene system, typically with a maximum absorbance around 264-265 nm. nih.govnih.gov This technique is used to confirm the presence of the vitamin D chromophore.

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for the characterization of deuterated compounds. It provides information about the molecular weight, confirming the incorporation of deuterium atoms. nih.govacs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful, as it combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is the gold standard for the quantitative analysis of vitamin D metabolites and is used to assess the isotopic enrichment of the labeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information, allowing for the unambiguous assignment of the chemical structure and the confirmation of the stereochemistry. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuteration and the corresponding changes in the ¹³C NMR spectrum confirm the location of the deuterium atoms.

The table below outlines the analytical techniques and their roles in characterization:

| Analytical Technique | Information Obtained |

| UV Spectrophotometry | Confirmation of the conjugated triene system. nih.govnih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation and determination of deuterium incorporation. nih.gov |

| LC-MS/MS | Isotopic purity assessment and quantification. |

| NMR Spectroscopy | Detailed structural elucidation and confirmation of deuterium location. |

Production of Certified Reference Materials for Research Applications

Certified Reference Materials (CRMs) are essential for the standardization and quality control of clinical and research laboratory assays. nih.gov Isotopically labeled compounds like this compound are ideal candidates for development as CRMs for use as internal standards in isotope dilution mass spectrometry methods. researchgate.net

The production of a CRM involves:

High-Purity Synthesis: The synthesis and purification of the labeled compound to the highest possible chemical and isotopic purity.

Comprehensive Characterization: Thorough characterization using a battery of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Value Assignment: The accurate determination of the concentration of the analyte in a solution, often performed by multiple independent high-precision methods.

Stability Studies: Evaluation of the long-term stability of the material under specified storage conditions.

Organizations such as the National Institute of Standards and Technology (NIST) develop and provide SRMs for various vitamin D metabolites, which play a crucial role in improving the accuracy and comparability of measurements across different laboratories. nih.gov The availability of a CRM for this compound would significantly benefit research into the metabolism and physiological relevance of this particular vitamin D metabolite.

Advanced Analytical Applications of 25,26 Dihydroxy Vitamin D3 D3 As an Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has become the preferred method for the determination of vitamin D metabolites due to its superior analytical performance. The integration of 25,26-Dihydroxy Vitamin D3-d3 as an internal standard is pivotal in the development of robust and reliable LC-MS/MS assays.

Optimization of Sample Preparation for Complex Biological Matrices

The analysis of vitamin D metabolites in biological matrices such as serum and plasma is challenging due to the presence of interfering substances and the low concentrations of the analytes. A multi-step sample preparation protocol is essential to isolate the target compounds and improve the signal-to-noise ratio.

A common approach involves an initial protein precipitation step to remove the bulk of proteins, which can interfere with the analysis and damage the analytical column. This is typically achieved by adding an organic solvent like acetonitrile (B52724) or methanol. Following protein precipitation, liquid-liquid extraction (LLE) is often employed to further purify the sample. Solvents such as hexane (B92381) are used to selectively extract the less polar vitamin D metabolites from the aqueous phase.

Alternatively, solid-phase extraction (SPE) offers a more controlled and often automated cleanup process. SPE cartridges, such as those with C18 or silica-based sorbents, can effectively separate vitamin D metabolites from other matrix components based on their polarity. For instance, a method for the analysis of 25,26-dihydroxyvitamin D3 involved an initial extraction with acetonitrile, followed by purification on a C18 Sep-Pak cartridge, and further fractionation on a Sep-Pak SIL cartridge. nih.gov

Application of Derivatization Strategies for Enhanced Ionization Efficiency

The ionization efficiency of vitamin D metabolites in electrospray ionization (ESI), a common ionization source in LC-MS/MS, can be relatively low. To overcome this limitation, derivatization strategies are employed to introduce a readily ionizable group to the analyte molecule, thereby significantly enhancing the signal intensity.

One of the most effective derivatizing agents for dihydroxyvitamin D metabolites is 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD). nih.gov PTAD reacts with the conjugated diene system of the vitamin D molecule in a Diels-Alder reaction, forming a stable adduct with a high proton affinity. This leads to a substantial improvement in ionization efficiency and, consequently, a lower limit of detection for the assay. nih.gov Another derivatizing agent, 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), has also been utilized to enhance the sensitivity of detection for vitamin D metabolites. nih.gov

Tandem Mass Spectrometry Parameters for Selective and Sensitive Detection

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte. In a typical MS/MS experiment, the precursor ion (the ionized analyte molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise.

For the analysis of 25,26-Dihydroxy Vitamin D3 and its deuterated internal standard, specific precursor-to-product ion transitions are monitored. While the exact transitions can vary depending on the derivatizing agent used and the instrument settings, a representative example is provided in the table below. The use of a deuterated internal standard, such as this compound, which has a slightly higher mass than the native compound, allows for the simultaneous monitoring of both compounds without mutual interference. In one study, d6-24(R),25-dihydroxyvitamin D3 was used as an internal standard for the quantification of 25,26(OH)2D3. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Derivatizing Agent |

|---|---|---|---|

| 25,26-Dihydroxy Vitamin D3 | Varies | Varies | PTAD |

| This compound (Internal Standard) | Varies | Varies | PTAD |

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

While LC-MS/MS is more commonly used, GC-MS represents a powerful alternative for the analysis of vitamin D metabolites. To make the non-volatile vitamin D compounds suitable for GC analysis, a derivatization step is necessary to increase their volatility and thermal stability.

A specific mass fragmentographic assay for 25,26-dihydroxyvitamin D3 has been developed using GC-MS. nih.gov In this method, a deuterated internal standard, [26,27-2H5]25,26(OH)2D3, was employed. The sample preparation involved the formation of a 25,26-n-butylboronate cyclic ester to protect the vicinal diol and a 3-trimethylsilyl ether. This derivatization enhances the chromatographic properties of the analyte. The GC-MS analysis was performed by monitoring the intensities of specific ions at m/z 449 for the native compound and m/z 454 for the deuterated internal standard. nih.gov These ions correspond to the loss of a methyl group and the 3-silanol group. nih.gov

Mitigation of Matrix Effects and Isobaric Interferences Through Isotope Dilution Mass Spectrometry

Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, are a significant challenge in quantitative mass spectrometry. Isobaric interferences, caused by compounds with the same nominal mass as the analyte, can also lead to inaccurate results.

Isotope dilution mass spectrometry (IDMS) is the most effective strategy to mitigate these issues. nih.gov This approach relies on the use of a stable isotope-labeled internal standard, such as this compound, which is added to the sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatography. Crucially, it co-elutes with the native compound.

Any variations in sample recovery or ionization efficiency will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte signal to the internal standard signal, these variations are canceled out, leading to highly accurate and precise quantification. This makes IDMS the "gold standard" for the quantitative analysis of vitamin D metabolites in complex biological matrices. nih.gov

Rigorous Method Validation for Quantitative Analysis

The development of any quantitative analytical method requires a thorough validation to ensure its reliability and fitness for purpose. The use of this compound as an internal standard is a key component in achieving the stringent validation criteria for clinical and research applications.

A validated LC-MS/MS method for the simultaneous determination of several vitamin D metabolites, including 25,26-dihydroxyvitamin D3, demonstrated excellent analytical performance. nih.gov The validation process typically assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. This is usually expressed as the coefficient of variation (CV) and is assessed at two levels: intra-assay (within-run) and inter-assay (between-run) precision.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction process, determined by comparing the analyte signal in a processed sample to the signal of a standard solution.

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.3 - 1.5 nmol/L |

| Limit of Quantification (LOQ) | 1.0 - 3.1 nmol/L |

| Recovery | 76.1% - 84.3% |

| Intra-assay Imprecision (CV) | <8.6% |

| Inter-assay Imprecision (CV) | <11.5% |

Evaluation of Linearity, Accuracy, and Precision

The performance of an analytical method is defined by its linearity, accuracy, and precision. In methods utilizing this compound as an internal standard for the quantification of its non-labeled counterpart, these parameters have been rigorously evaluated.

Linearity: Linearity is established by creating calibration curves that plot the response ratio of the analyte to the internal standard against a range of known concentrations. Studies have successfully constructed linear 6-point calibration curves for 25,26-dihydroxyvitamin D3 using its deuterated internal standard, demonstrating a direct and predictable relationship between concentration and instrument response over a clinically relevant range. researchgate.net

Precision: Precision measures the reproducibility of the analytical method. It is typically evaluated at two levels: intra-assay precision (within the same run) and inter-assay precision (between different runs on different days). For the quantification of 25,26(OH)2D3, the method demonstrated excellent precision, with intra-assay imprecision below 8.6% and inter-assay imprecision below 11.5%. researchgate.netresearchgate.net These low coefficients of variation (CV) confirm the method's high reproducibility.

| Parameter | Finding |

|---|---|

| Accuracy (Recovery) | 76.1% - 84.3% researchgate.net |

| Intra-Assay Imprecision (CV) | <8.6% researchgate.net |

| Inter-Assay Imprecision (CV) | <11.5% researchgate.net |

Assessment of Limits of Detection and Quantification

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

| Parameter | Concentration Range (nmol/L) |

|---|---|

| Limit of Detection (LOD) | 0.3 - 1.5 researchgate.net |

| Limit of Quantification (LOQ) | 1.0 - 3.1 researchgate.net |

Standardization and Quality Assurance in Vitamin D Metabolite Quantification

The widespread clinical interest in vitamin D has led to a significant increase in testing, which has also highlighted inconsistencies among different laboratory results. nih.govnih.gov To address this, major standardization initiatives have been established, such as the Vitamin D Standardization Program (VDSP) and the Vitamin D Metabolites Quality Assurance Program (VitDQAP). nih.govnist.gov These programs aim to standardize laboratory measurements of vitamin D metabolites worldwide by promoting the use of accuracy-based methods and reference materials. nist.govnist.gov

The use of LC-MS/MS with a dedicated SIL-IS for each analyte is the cornerstone of reference measurement procedures and is central to these standardization efforts. nih.gov The inclusion of this compound in multi-analyte panels allows for the accurate measurement of its corresponding endogenous metabolite, 25,26(OH)2D3. nih.gov This contributes to a more complete and accurate evaluation of vitamin D status, moving beyond the measurement of 25-hydroxyvitamin D alone. researchgate.net By enabling the reliable quantification of less-abundant metabolites, the use of specific internal standards like this compound supports quality assurance and enhances the clinical utility of vitamin D profiling. researchgate.netnih.gov

Elucidation of Vitamin D Metabolic Pathways Using 25,26 Dihydroxy Vitamin D3 D3 As a Tracer

In Vitro Studies of Vitamin D Hydroxylase Enzyme Activities (e.g., Cytochrome P450 Enzymes)

In vitro systems utilizing recombinant enzymes are pivotal for dissecting the specific functions of individual hydroxylases involved in vitamin D metabolism. The primary enzymes belong to the cytochrome P450 superfamily, which are mixed-function oxidases located in either the mitochondria (CYP27A1, CYP27B1, CYP24A1) or the endoplasmic reticulum (CYP2R1). nih.govmdpi.com These enzymes are responsible for the sequential hydroxylation steps that activate and subsequently catabolize vitamin D. nih.gov The activation process involves two key steps: the 25-hydroxylation of vitamin D3, primarily in the liver by enzymes like CYP2R1 and CYP27A1, to form 25-hydroxyvitamin D3 (25(OH)D3), and the subsequent 1α-hydroxylation in the kidney by CYP27B1 to produce the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). nih.govresearchgate.netcreative-diagnostics.com

Conversely, the enzyme CYP24A1 is the principal catalyst for the inactivation of vitamin D metabolites. It initiates catabolic pathways through hydroxylation at the C-24 or C-23 positions. mdpi.comnih.gov Using a deuterated tracer like 25,26-Dihydroxy Vitamin D3-d3 in such in vitro assays allows researchers to present the enzyme with a specific, labeled substrate. By analyzing the products via mass spectrometry, one can unequivocally determine if the enzyme can further metabolize this dihydroxy-metabolite and identify the exact chemical nature of the resulting products, thereby mapping the enzyme's substrate specificity and catalytic capabilities.

| Enzyme | Location | Primary Function | Key Substrate(s) | Major Product(s) |

|---|---|---|---|---|

| CYP2R1 | Endoplasmic Reticulum (Liver) | Activation (25-hydroxylation) | Vitamin D3 | 25(OH)D3 |

| CYP27A1 | Mitochondria (Liver, Kidney, etc.) | Activation (25-hydroxylation) | Vitamin D3 | 25(OH)D3 |

| CYP27B1 | Mitochondria (Kidney, etc.) | Activation (1α-hydroxylation) | 25(OH)D3 | 1,25(OH)₂D₃ |

| CYP24A1 | Mitochondria (Kidney, Target Tissues) | Catabolism/Inactivation | 25(OH)D3, 1,25(OH)₂D₃ | 24,25(OH)₂D₃, 1,24,25(OH)₃D₃, Calcitroic Acid |

| CYP3A4 | Endoplasmic Reticulum (Liver, Intestine) | Catabolism/Inactivation | 25(OH)D3, 1,25(OH)₂D₃ | 4β-hydroxy-25(OH)D₃, 23-hydroxy-1,25(OH)₂D₃ |

The hydroxylation of vitamin D metabolites at the 25 and 26 positions represents a key step in their metabolic processing. The enzyme CYP24A1, in addition to its well-established 24-hydroxylase activity, also exhibits bifunctional capabilities, catalyzing hydroxylation at the C-23 and C-26 positions. nih.govnih.gov This can lead to the formation of metabolites such as 1,25(OH)₂D₃-26,23-lactone, a product of the C-23 oxidation pathway. nih.govnih.gov

To characterize the specific enzymatic activities leading to 25,26-dihydroxylation, a deuterated tracer like this compound can be used as a starting substrate in in vitro assays with purified enzymes like CYP24A1 or other candidate CYPs. The absence of further metabolism would suggest it is a terminal product for that enzyme, while its conversion to other labeled species would help to fully delineate the subsequent steps in the catabolic cascade. This approach is crucial for confirming the role of specific enzymes in the formation and subsequent processing of 25,26-dihydroxyvitamin D3.

Enzymatic reactions are highly stereospecific, meaning they produce a specific stereoisomer of a product. For instance, CYP24A1-mediated hydroxylation leads to specific isomers like 24(R),25(OH)₂D₃ and 23(S),25(OH)₂D₃. nih.gov Similarly, CYP3A4 is known to catalyze 23R- and 24S-hydroxylation of 1,25(OH)₂D₃. nih.gov The stereochemistry of these metabolites is critical as it can significantly impact their biological activity and affinity for the vitamin D receptor (VDR).

The use of deuterated tracers is instrumental in analyzing the stereochemical outcomes of these reactions. When a labeled substrate such as this compound is metabolized, the resulting products can be isolated and their stereochemistry determined using advanced analytical techniques like nuclear magnetic resonance (NMR) or chiral chromatography coupled with mass spectrometry. This allows researchers to define the precise stereochemical course of the enzymatic hydroxylation, providing deep insights into the enzyme's active site geometry and reaction mechanism.

Tracing Metabolic Fates of Vitamin D Precursors and Metabolites in Cellular and Organoid Models

Cellular and organoid models provide a more physiologically relevant context for studying vitamin D metabolism than isolated enzyme systems. Models such as primary kidney cells, cancer cell lines (e.g., MCF-7), and intestinal organoids are used to investigate how cells synthesize, activate, and catabolize vitamin D metabolites. nih.govresearchgate.net For example, studies have shown that these cells can convert 25(OH)D3 into 1,25(OH)₂D₃ and that this process influences the expression of key genes like CYP24A1, which is a primary target of the VDR. researchgate.netscienceopen.com

Introducing this compound into these culture systems allows for precise tracing of its metabolic fate. Researchers can monitor the uptake of the labeled compound and its conversion into subsequent downstream metabolites over time. This "pulse-chase" type of experiment helps to map the metabolic pathways within specific cell types, determine the rate of conversion, and understand how these pathways are regulated under different physiological conditions. For instance, it can be used to investigate whether 25,26-dihydroxy Vitamin D3 is an end-product or an intermediate that is further processed into excretory forms like calcitroic acid within intestinal or kidney cells.

Investigation of Catabolic and Inactivation Pathways in Non-Human Biological Systems

Non-human biological systems, particularly rodent models, are essential for understanding the systemic metabolism and inactivation of vitamin D in a whole-organism context. The primary catabolic enzyme, CYP24A1, is highly conserved and initiates the inactivation of both 25(OH)D3 and 1,25(OH)₂D₃ through hydroxylation, primarily at the C-24 position, which ultimately leads to the formation of water-soluble calcitroic acid that can be excreted. nih.govmdpi.com Studies in animal models, including genetically modified mice (e.g., Cyp27b1 or Vdr knockouts), have been instrumental in defining these pathways. nih.gov

Administering this compound to these animal models enables researchers to trace the full-body catabolism and excretion of this specific metabolite. By analyzing plasma, tissues, bile, and urine for the presence of the d3-label, investigators can identify the major catabolic products, determine the primary routes of excretion, and quantify the rate of clearance. Such studies are critical for understanding how the body handles and eliminates specific vitamin D metabolites and for identifying potential species-specific differences in these inactivation pathways. nih.gov

Kinetic Studies of Vitamin D Metabolizing Enzymes Utilizing Deuterated Substrates

By synthesizing versions of vitamin D metabolites deuterated at specific positions and using them as substrates for enzymes like CYP24A1, researchers can measure the KIE for hydroxylation at different sites. For example, if this compound were to be further hydroxylated, comparing its reaction rate to an undeuterated version could reveal details about the transition state of the reaction. Furthermore, deuteration can lead to "metabolic switching," where blocking one metabolic site via deuteration enhances metabolism at an alternative site. nih.gov This phenomenon can be exploited to uncover secondary or minor metabolic pathways that might otherwise be overlooked. Such kinetic data are fundamental to a complete understanding of how vitamin D hydroxylases function at a molecular level.

| Technique/Concept | Principle | Information Gained |

|---|---|---|

| Kinetic Isotope Effect (KIE) | A C-D bond is stronger and broken more slowly than a C-H bond. A change in reaction rate upon deuteration indicates the C-H bond cleavage step is kinetically significant. | Identifies the rate-limiting step(s) in the enzymatic reaction mechanism. |

| Metabolic Switching | Slowing the reaction at a deuterated position can cause the enzyme to catalyze a reaction at an alternative, non-deuterated position on the substrate. | Reveals alternative or minor metabolic pathways and provides insight into substrate orientation in the enzyme's active site. |

| Metabolite Half-Life Determination | A tracer dose of a deuterated metabolite is administered, and its disappearance from circulation is monitored over time using LC-MS/MS. researchgate.net | Provides a dynamic measure of the rate of clearance and expenditure of a specific vitamin D metabolite in vivo. |

Biochemical Mechanisms and Interactions

Probing Reaction Mechanisms via Kinetic Isotope Effects with Deuterated Analogs

The use of deuterated analogs like 25,26-Dihydroxy Vitamin D3-d3 is a powerful technique for investigating enzymatic reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.org The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org In the case of deuterated compounds, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) can lead to a noticeable change in reaction rates, particularly if the carbon-hydrogen bond is broken during the rate-determining step of the reaction. libretexts.org

The basis for the KIE lies in the difference in zero-point vibrational energies between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is required to break it. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org This is referred to as a "normal" kinetic isotope effect (kH/kD > 1). libretexts.org The magnitude of the KIE can provide insights into the transition state of a reaction.

In the context of vitamin D metabolism, deuterated analogs can be used to study the activity of cytochrome P450 enzymes, such as CYP24A1, which are responsible for the catabolism of vitamin D metabolites. nih.govnih.gov By comparing the rate of metabolism of 25,26-dihydroxyvitamin D3 with its deuterated counterpart, researchers can determine if the hydroxylation process involves the cleavage of a C-H bond at the site of deuteration in the rate-limiting step. Stable isotope-labeled vitamin D metabolites, including deuterated forms, are synthesized for use as internal standards in mass spectrometry-based analyses to accurately quantify vitamin D levels in biological samples. mdpi.com

Table 1: Principles of Deuterium Kinetic Isotope Effect (KIE)

| Parameter | Description |

|---|---|

| Definition | The change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org |

| Deuterium KIE | Expressed as the ratio of the rate constant for the reaction with the hydrogen-containing reactant (kH) to the rate constant for the reaction with the deuterium-containing reactant (kD), i.e., kH/kD. libretexts.org |

| Normal KIE | kH/kD > 1, indicating that the reaction is slower with the heavier isotope. This is typically observed when a C-H bond is broken in the rate-determining step. libretexts.org |

| Mechanism | Based on the higher zero-point energy of a C-H bond compared to a C-D bond, making the C-H bond easier to break. libretexts.org |

| Application | Used to elucidate reaction mechanisms, particularly to identify the rate-determining step and the nature of the transition state. wikipedia.org |

Studies on Substrate-Enzyme Recognition and Binding Dynamics

The metabolism of vitamin D and its analogs is primarily carried out by a family of cytochrome P450 enzymes. nih.gov The enzyme CYP24A1, a mitochondrial monooxygenase, plays a crucial role in the catabolism of both 25-hydroxyvitamin D3 (25(OH)D3) and the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govwikipedia.orgmedlineplus.gov CYP24A1 catalyzes hydroxylation reactions at the C-24 and C-23 positions of the vitamin D side chain, which ultimately leads to the formation of inactive metabolites that are excreted. nih.govwikipedia.org

The recognition and binding of substrates like 25,26-dihydroxyvitamin D3 to the active site of CYP24A1 are governed by specific structural features of both the substrate and the enzyme's binding pocket. nih.gov While the precise binding dynamics of 25,26-dihydroxyvitamin D3 have not been extensively detailed, inferences can be drawn from studies on other vitamin D analogs. The crystal structure of CYP24A1 has provided a significant understanding of its substrate-binding pocket. nih.gov The enzyme's active site accommodates the vitamin D molecule, and the orientation of the substrate within the active site determines the position of hydroxylation. vitamindwiki.com

Mutagenesis studies have shown that specific amino acid residues within the active site of CYP24A1 are critical for substrate binding and determining the regioselectivity of hydroxylation (i.e., whether hydroxylation occurs at C-24 or C-23). nih.govvitamindwiki.com The presence of hydroxyl groups on the vitamin D side chain, such as those in 25,26-dihydroxyvitamin D3, would influence the molecule's interaction with these amino acid residues through hydrogen bonding and other non-covalent interactions. The introduction of deuterium atoms in this compound is not expected to significantly alter its binding affinity to the enzyme, but it can affect the rate of the subsequent enzymatic reaction as discussed in the context of KIE.

Table 2: Key Enzymes in Vitamin D Metabolism

| Enzyme | Function | Location | Relevance to 25,26-Dihydroxy Vitamin D3 |

|---|---|---|---|

| CYP2R1 | Primary 25-hydroxylase, converting vitamin D to 25(OH)D. nih.gov | Liver (Endoplasmic Reticulum) nih.gov | Initiates the activation pathway of vitamin D. |

| CYP27B1 | 1α-hydroxylase, converting 25(OH)D to the active hormone 1,25(OH)2D. nih.gov | Kidney (Mitochondria) and other tissues nih.gov | Produces the most biologically active form of vitamin D. |

| CYP24A1 | 24-hydroxylase, catabolizes 25(OH)D and 1,25(OH)2D. nih.govwikipedia.org | Mitochondria of target tissues wikipedia.org | Likely responsible for the degradation of 25,26-dihydroxyvitamin D3. |

Analysis of Metabolite-Receptor Interactions in Non-Clinical Models (e.g., VDR binding affinities in vitro)

The biological actions of most vitamin D metabolites are mediated through their binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. nih.govnih.gov The binding of a vitamin D metabolite to the VDR's ligand-binding pocket induces a conformational change in the receptor, leading to its interaction with the retinoid X receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. oup.com

The binding affinity of various vitamin D metabolites to the VDR can differ significantly, which in turn influences their biological potency. The most active form, 1,25(OH)2D3, binds to the VDR with high affinity. nih.gov Other metabolites, such as 25(OH)D3, exhibit a much lower binding affinity, typically 100- to 1,000-fold less than that of 1,25(OH)2D3. nih.gov

The VDR binding affinity of 25,26-dihydroxyvitamin D3 has not been as extensively studied as that of other metabolites. However, in vitro studies on related compounds can provide valuable insights. For instance, the C-3 epimer of 1,25(OH)2D has a reduced affinity for the VDR compared to 1,25(OH)2D3. nih.gov This suggests that structural modifications to the vitamin D molecule can significantly impact VDR binding. It is plausible that the additional hydroxyl group at the 26-position in 25,26-dihydroxyvitamin D3 could also influence its binding affinity for the VDR.

Competitive binding assays are commonly used in vitro to determine the binding affinity of vitamin D analogs for the VDR. nih.govnih.govnih.gov In these assays, the test compound (e.g., 25,26-dihydroxyvitamin D3) competes with a radiolabeled high-affinity ligand (typically [³H]-1,25(OH)2D3) for binding to a preparation of the VDR. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50), the relative binding affinity can be determined.

Table 3: Relative Binding Affinities of Vitamin D Metabolites to VDR

| Compound | Relative Binding Affinity to VDR (Compared to 1,25(OH)2D3) |

|---|---|

| 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) | 100% (High Affinity) nih.gov |

| 25-Hydroxyvitamin D3 (25(OH)D3) | 0.1 - 1% (Low Affinity) nih.gov |

| 24,25-Dihydroxyvitamin D3 (24,25(OH)2D3) | Lower affinity than 1,25(OH)2D3. jci.org |

| 25,26-Dihydroxyvitamin D3 | Expected to be lower than 1,25(OH)2D3 based on structural modifications. |

Note: The binding affinity for 25,26-Dihydroxyvitamin D3 is an estimation based on the structure-activity relationships of other vitamin D metabolites.

Emerging Research Directions and Methodological Advancements

Development of Novel Isotopic Labeling Strategies for Vitamin D Metabolomes

The accurate measurement of vitamin D metabolites in biological matrices is a significant analytical challenge. Mass spectrometry, particularly when employing the isotope dilution method, has become the gold standard for this purpose. mdpi.comresearchgate.net This method's accuracy hinges on the availability of stable, isotopically labeled internal standards that behave identically to their endogenous counterparts during sample preparation and analysis.

Recent research has focused on creating more versatile and efficient strategies for synthesizing these labeled compounds. mdpi.com A notable advancement is the synthesis of deuterium-labeled Vitamin D3 metabolites using A-ring synthons that already contain three deuterium (B1214612) atoms. mdpi.com This approach allows for the convergent synthesis of various deuterated metabolites, including deuterated versions of 25-hydroxyvitamin D3 (25(OH)D3) and other downstream products. mdpi.com

Previously, deuterium labeling often occurred on the side chain of the vitamin D molecule. researchgate.net While effective, these methods could be restrictive, limiting the range of metabolites that could be synthesized. researchgate.net The development of novel strategies, such as the A-ring synthon approach, provides a more flexible platform for producing a wider array of deuterated standards necessary to explore the full vitamin D metabolome. mdpi.comresearchgate.net These stable isotope-labeled derivatives are crucial for the precise quantification of low-abundance metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov

Integration of Deuterated Standards with Advanced Analytical Platforms

The integration of deuterated standards with sophisticated analytical platforms, primarily LC-MS/MS, has revolutionized the quantification of vitamin D metabolites. nih.govnih.gov LC-MS/MS is favored for its superior sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites in a single analytical run. nih.govresearchgate.netbham.ac.uk

Deuterated internal standards, such as 25,26-Dihydroxy Vitamin D3-d3, are fundamental to the success of LC-MS/MS analysis. They are added to samples at the beginning of the preparation process to correct for any analyte loss during extraction and to compensate for matrix effects that can suppress or enhance the ionization of the target analyte. researchgate.net Since the deuterated standard has a slightly higher mass but nearly identical physicochemical properties and retention time to the endogenous compound, it can be distinguished by the mass spectrometer, allowing for highly accurate quantification. mdpi.com

To overcome the inherently low ionization efficiency of vitamin D metabolites, a chemical derivatization step is often employed. mdpi.com Reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) react with the vitamin D molecule, enhancing its ionization and thus improving the sensitivity of the LC-MS/MS method. nih.govresearchgate.net This combination of deuterated standards, derivatization, and advanced mass spectrometry enables the reliable measurement of metabolites across a wide range of concentrations. nih.govmerckmillipore.com

| Analytical Platform | Role of Deuterated Standard (e.g., this compound) | Key Advantage |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Serves as an internal standard for isotope dilution mass spectrometry (IDMS). Corrects for analyte loss and matrix effects. | Considered the "gold standard" providing high accuracy, specificity, and the ability to measure multiple metabolites simultaneously. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used as an internal standard to ensure accurate quantification following derivatization to increase volatility. | Provides high chromatographic resolution. |

| Ultra-Performance Liquid Chromatography (UPLC)-MS/MS | Enables precise quantification in high-throughput methods by co-eluting with the target analyte. | Offers faster analysis times and improved resolution compared to traditional HPLC-MS/MS. nih.gov |

Expansion of Tracer Applications in Metabolic Flux Analysis in Controlled Biological Systems

Stable isotope-labeled compounds are not only crucial for static quantification but are also powerful tools for dynamic studies of metabolism. By introducing a deuterated tracer into a controlled biological system, researchers can track its conversion into various downstream metabolites over time. This approach, known as metabolic flux analysis, provides invaluable insights into the kinetics and regulation of metabolic pathways. researchgate.netnih.gov

For instance, administering a deuterated precursor like deuterated 25(OH)D3 allows scientists to trace the flow of the deuterium label through the vitamin D metabolic network. researchgate.net This enables the study of the rates of production and catabolism of key metabolites, including 25,26-dihydroxyvitamin D3. Such studies can reveal how the body compensates for metabolic changes or disease states. For example, recent studies using deuterium-labeled substrates have shown how metabolic pathways can shift to compensate for enzymatic deficiencies. researchgate.net

These tracer studies can be conducted in vivo or in controlled in vitro systems, such as cell cultures or isolated organs. nih.gov The data generated from these experiments are essential for building comprehensive models of vitamin D metabolism and understanding how it is regulated under various physiological and pathological conditions. Deuterium metabolic imaging (DMI) is an emerging technique that further leverages these tracers to visualize metabolic processes non-invasively in the body. nih.govcardiff.ac.uk

Addressing Analytical Challenges for Less Abundant Vitamin D Metabolites

While the measurement of major metabolites like 25(OH)D3 is now routine, the quantification of less abundant metabolites, including 25,26-dihydroxyvitamin D3, remains a significant challenge. nih.govnih.gov These compounds circulate at concentrations that are orders of magnitude lower than 25(OH)D3, often falling near or below the limit of detection of many analytical methods. nih.govnih.gov

The primary hurdles in analyzing these low-abundance metabolites include:

Low Physiological Concentrations: Many metabolites exist in the picomolar to low nanomolar range, requiring highly sensitive instrumentation. nih.gov

Matrix Interference: Biological samples like serum are complex matrices containing numerous compounds that can interfere with the analysis. nih.gov

Isobaric Compounds: Different metabolites can have the same mass (isobars), making them indistinguishable by mass spectrometry alone without effective chromatographic separation. For example, 25,26(OH)2D3 and 24,25(OH)2D3 are isobaric. researchgate.net

Lack of Standardization: A lack of certified reference materials and standardized assays for many minor metabolites contributes to variability between laboratories. nih.govresearchgate.net

The development of specific deuterated internal standards for each metabolite is a critical step in overcoming these challenges. nih.gov By using a dedicated internal standard like this compound, laboratories can develop highly specific and sensitive LC-MS/MS methods capable of accurately quantifying its endogenous, non-labeled counterpart. researchgate.net Ongoing research continues to push the boundaries of sensitivity, with novel mass spectrometry techniques being developed to further explore the depths of the vitamin D metabolome and characterize metabolites that are currently undetectable. researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying 25,26-Dihydroxy Vitamin D3-d3 in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterated standards (e.g., this compound) to correct for matrix effects and ionization variability. Key steps include:

- Sample preparation : Use light-protected protocols to prevent photodegradation, as metabolites are light-sensitive. Protein precipitation with acetonitrile and liquid-liquid extraction with ethyl acetate are effective .

- Internal standards : Deuterated analogs (e.g., d6-25OHD3) improve accuracy by compensating for extraction efficiency and instrument drift .

- Validation : Assess precision (CV% <15%) and recovery rates, particularly at low concentrations (e.g., 5 ng/mL), where variability may increase .

Q. What is the role of this compound in vitamin D metabolic pathway studies?

this compound serves as a stable isotope-labeled tracer to investigate:

- Metabolic flux : Track hydroxylation steps (e.g., conversion from 25(OH)D3 to downstream metabolites) in vitro using kidney homogenates or cell models .

- Enzyme kinetics : Compare the efficiency of 25-hydroxylase and 24-hydroxylase in different tissues or under varying physiological conditions .

- Degradation pathways : Study catabolic routes, such as epimerization or oxidation, which may affect biomarker interpretation .

Q. How is this compound validated as an internal standard in clinical assays?

Validation requires:

- Isotopic purity : ≥98 atom % D to ensure minimal interference from unlabeled metabolites .

- Chromatographic resolution : Separate this compound from endogenous epimers (e.g., 3-epi-25(OH)D3) using high-resolution columns (e.g., C18 or phenyl-hexyl) .

- Cross-reactivity testing : Confirm no interference with structurally similar metabolites (e.g., 24,25(OH)2D3) in immunoassays or MS workflows .

Advanced Research Questions

Q. How do experimental designs account for biphasic kinetics in vitamin D metabolism when using this compound?

The biphasic relationship between vitamin D3 and 25(OH)D3 (rapid conversion at low concentrations, slower at high doses) necessitates:

- Dose-response studies : Use multiple dosing regimens (e.g., 1000–4000 IU/day) to model saturation thresholds of 25-hydroxylase .

- Tracer dilution techniques : Administer this compound with unlabeled vitamin D3 to quantify endogenous vs. exogenous metabolite pools .

- Time-series sampling : Monitor metabolite levels at intervals (e.g., days 0, 7, 14) to capture kinetic shifts .

Q. What contradictions exist in the bioactivity of 25,26-Dihydroxy Vitamin D3 compared to other metabolites?

- Receptor binding : 25,26-Dihydroxy Vitamin D3 binds weakly to the vitamin D receptor (VDR) compared to 1,25(OH)2D3 (10% activity in intestinal cytosol assays) .

- Functional divergence : While 1,25(OH)2D3 regulates calcium homeostasis, 25,26-Dihydroxy Vitamin D3 may modulate alternative pathways (e.g., immune response or bone fracture repair) .

- Species-specific effects : Chick kidney homogenates efficiently convert 25,26-Dihydroxy Vitamin D3 to 1,25,26-Trihydroxy Vitamin D3, but human models show lower activity .

Q. How can researchers address challenges in distinguishing this compound from isomers in complex matrices?

- Derivatization : Use PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to enhance MS sensitivity and separate epimers .

- Multi-dimensional chromatography : Combine reverse-phase and hydrophilic interaction liquid chromatography (HILIC) for improved resolution .

- High-resolution MS : Employ Q-TOF or Orbitrap systems to differentiate metabolites by exact mass (e.g., Δ <2 ppm) .

Methodological Considerations

Q. What are best practices for handling and storing this compound to ensure stability?

- Storage : Maintain at -20°C in ethanol solution to prevent degradation; avoid freeze-thaw cycles .

- Aliquot preparation : Divide stock solutions into single-use aliquots to minimize light and temperature exposure .

- Quality control : Regularly verify purity via MS and UV spectroscopy, especially after long-term storage .

Q. How do race or genetic variations impact the interpretation of this compound in clinical studies?

- DBP binding : Vitamin D-binding protein (DBP) polymorphisms (e.g., Gc1F vs. Gc1S alleles) affect total 25(OH)D3 and 24,25(OH)2D3 levels, requiring race-stratified analyses .

- VMR thresholds : The vitamin D metabolite ratio (VMR = 24,25(OH)2D3/25(OH)D3) is consistent across races, suggesting universal clinical thresholds may be feasible .

Data Interpretation and Reporting

Q. How should researchers reconcile discrepancies between LC-MS/MS and immunoassay results for vitamin D metabolites?

- Matrix effects : Immunoassays may overestimate 25(OH)D3 in samples with high lipid content; confirm with MS-based methods .

- Epimer interference : Immunoassays often fail to distinguish 3-epi-25(OH)D3, necessitating chromatographic separation in MS workflows .

- Standardization : Align with NIH Vitamin D Standardization Program (VDSP) protocols to harmonize inter-lab variability .

Q. What statistical models are appropriate for analyzing dose-response relationships in vitamin D tracer studies?

- Nonlinear regression : Use biphasic models (e.g., exponential + linear functions) to describe metabolite accumulation at varying doses .

- Multivariate analysis : Adjust for covariates (e.g., BMI, baseline 25(OH)D3) that influence metabolic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.